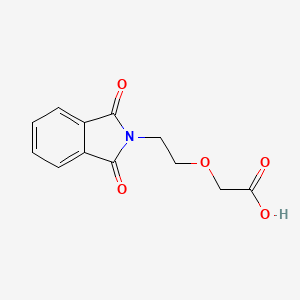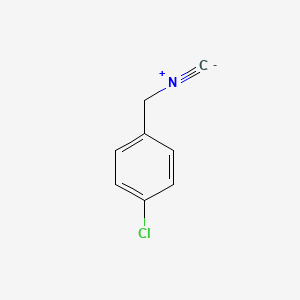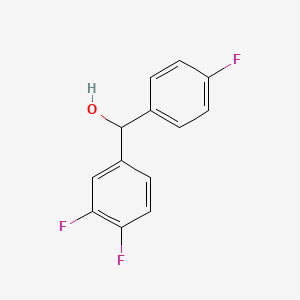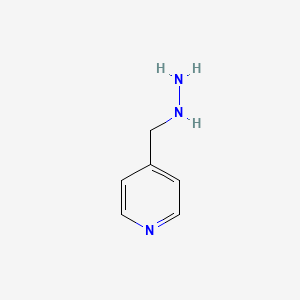![molecular formula C9H16N2O3 B1609025 N-[(Cyclohexylamino)carbonyl]glycine CAS No. 33557-91-4](/img/structure/B1609025.png)
N-[(Cyclohexylamino)carbonyl]glycine
描述
N-[(环己基氨基)羰基]甘氨酸是一种有机化合物,属于N-氨基甲酰基-α氨基酸类。这些化合物包含一个α氨基酸,其末端氮原子上带有氨基甲酰基。 N-[(环己基氨基)羰基]甘氨酸的分子式为C9H16N2O3,分子量为200.235 Da .
准备方法
合成路线和反应条件: N-[(环己基氨基)羰基]甘氨酸的合成通常涉及甘氨酸与环己基异氰酸酯的反应。反应在二氯甲烷或四氢呋喃等有机溶剂中进行,在惰性气氛下进行,以防止不必要的副反应。反应混合物在室温或略微升高的温度下搅拌,直到反应完成。 然后使用重结晶或柱色谱等技术纯化产物 .
工业生产方法: 在工业环境中,N-[(环己基氨基)羰基]甘氨酸的生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流动系统可以提高生产过程的效率和产量。 此外,工业方法可以结合高级纯化技术,如高效液相色谱 (HPLC),以确保最终产品的纯度 .
化学反应分析
反应类型: N-[(环己基氨基)羰基]甘氨酸可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在碱存在下的胺或硫醇等亲核试剂.
主要形成的产物:
氧化: 形成相应的羧酸或酮。
还原: 形成胺或醇。
取代: 形成取代的氨基甲酰基衍生物.
科学研究应用
N-[(环己基氨基)羰基]甘氨酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其在酶抑制和蛋白质修饰中的潜在作用。
医学: 研究其潜在的治疗效果,包括抗炎和镇痛作用。
工业: 用于开发新材料和催化剂
作用机制
N-[(环己基氨基)羰基]甘氨酸的作用机制涉及其与特定分子靶标的相互作用。已知它通过结合其活性位点来抑制某些酶,如双功能环氧化物水解酶 2。这种抑制可以调节各种生化途径,从而导致其观察到的效果。 该化合物与蛋白质和酶相互作用的能力使其成为生化研究中宝贵的工具 .
类似化合物:
N-氨基甲酰基-α氨基酸: 这些化合物与 N-[(环己基氨基)羰基]甘氨酸具有相似的结构,含有带有氨基甲酰基的 α 氨基酸。
环己基衍生物: 含有连接到不同官能团的环己基的化合物
独特性: N-[(环己基氨基)羰基]甘氨酸由于其环己基和连接到甘氨酸的氨基甲酰基的特定组合而独一无二。 这种独特的结构赋予其独特的化学和生物学特性,使其成为各种研究应用中宝贵的化合物 .
相似化合物的比较
N-Carbamoyl-alpha amino acids: These compounds share a similar structure with N-[(Cyclohexylamino)carbonyl]glycine, containing an alpha amino acid with a carbamoyl group.
Cyclohexyl derivatives: Compounds that contain a cyclohexyl group attached to different functional groups
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a carbamoyl group attached to glycine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-(cyclohexylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORCMBCUHQRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399930 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33557-91-4 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)



![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)

![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)






